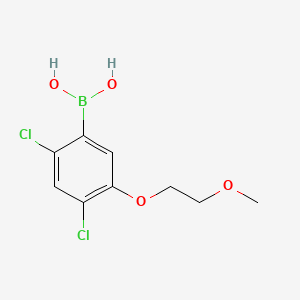

![molecular formula C12H22N2O2 B581527 4-Boc-4,8-diazabicyclo[5.2.0]nonane CAS No. 1253790-47-4](/img/structure/B581527.png)

4-Boc-4,8-diazabicyclo[5.2.0]nonane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

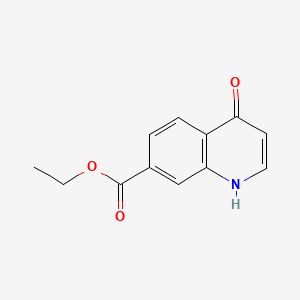

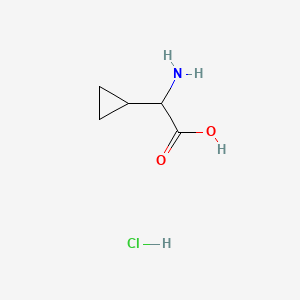

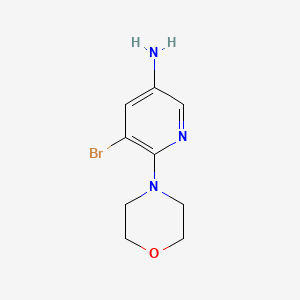

“4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical compound with the IUPAC name tert-butyl 4,8-diazabicyclo [5.2.0]nonane-4-carboxylate . It has a CAS Number of 1253790-47-4 and a molecular weight of 226.32 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a liquid at room temperature . It has a molecular weight of 226.32 .科学的研究の応用

Anticancer Chemotherapeutics

- Scientific Field : Medicinal Chemistry

- Application Summary : The bicyclo [3.3.1]nonane moiety, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, is predominant in many biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Methods of Application : The review article discusses several synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in the development of anticancer chemotherapeutics .

Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones

- Scientific Field : Organic Chemistry

- Application Summary : The regioselective addition of pyridazinones to a three-carbon unit like alkylidene Meldrum’s acid intermediates forms 1,6-diazabicyclo[4.3.0]nonane-2,7-diones .

- Methods of Application : The synthesis was achieved through a DBU-organocatalyzed multicomponent Knoevenagel-aza-Michael-Cyclocondensation (KMC) reaction .

- Results or Outcomes : The key reactive intermediates of this complex process were analyzed by means of electrospray ionization mass spectrometry coupled to ion mobility spectrometry (ESI-IMS-MS), validating the proposed mechanism .

Synthesis of tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate

- Scientific Field : Organic Chemistry

- Application Summary : The compound “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical reagent used in organic synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the available literature .

- Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the available literature .

Construction of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

- Scientific Field : Medicinal Chemistry

- Application Summary : The bicyclo[3.3.1]nonane moiety, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, is predominant in many biologically active natural products. Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

- Methods of Application : The review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in the development of anticancer chemotherapeutics .

Synthesis of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics

- Scientific Field : Organic Chemistry

- Application Summary : The compound “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical reagent used in the synthesis of diazabicyclo[4.3.0]nonene-based peptidomimetics .

- Methods of Application : The synthesis was achieved through a reaction involving ceric ammonium nitrate .

- Results or Outcomes : The outcomes of the use of this compound in the synthesis of peptidomimetics are not specified in the available literature .

Use in Asymmetric Catalysis

- Scientific Field : Organic Chemistry

- Application Summary : Many derivatives of bicyclo[3.3.1]nonane, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, are attractive to researchers for use in asymmetric catalysis .

- Methods of Application : The review article discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in asymmetric catalysis .

Safety And Hazards

The safety information for “4-Boc-4,8-diazabicyclo[5.2.0]nonane” includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

特性

IUPAC Name |

tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPBLNAOCMMCAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CNC2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849471 |

Source

|

| Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boc-4,8-diazabicyclo[5.2.0]nonane | |

CAS RN |

23054-66-2 |

Source

|

| Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)